
6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine, also known as TFE-TDA, is an organic compound with a broad range of applications in the fields of biochemistry, pharmacology, and materials science. It has been used as a ligand for transition metal complexes, a catalyst for organic reactions, and a precursor for the synthesis of various organic molecules. In recent years, it has found increasing use in the fields of medicinal chemistry and drug design.
Applications De Recherche Scientifique
1. Use in Energetic Composites
6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine and related compounds have been explored for their potential in energetic composites. For instance, Lempert et al. (2020) measured the standard enthalpies of formation for various triazine derivatives, indicating their potential use in designing low-aluminum compositions with specific impulses for energetic applications (Lempert et al., 2020).
2. Development of Hydrogen-Bonded Crystals
Research by Duong et al. (2011) highlights the use of triazine derivatives, resembling 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine, in the development of hydrogen-bonded crystals. These compounds, due to their structural features, can engage in hydrogen bonding according to reliable patterns, thus enabling the creation of predictable structures (Duong et al., 2011).
3. Synthesis of Polyimides
Li et al. (2017) investigated the synthesis of triazine-based diamine monomers, such as 6-phenyl-1,3,5-triazine-2,4-diamine, for creating solution-processable polyimides. These materials, containing benzene or fluorobenzene groups and triazine rings, exhibit excellent solubility and thermal stability, indicating their potential use in polymer semiconductors (Li et al., 2017).
4. Anticancer Properties
A study by Xiong et al. (2016) explored cyclometalated iridium(III) complexes containing triazine derivatives. These compounds demonstrated specific targeting of mitochondria and induced apoptosis in various cancer cell lines, highlighting their potential as anticancer agents (Xiong et al., 2016).
Propriétés
IUPAC Name |
6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N5O/c6-5(7,8)1-14-4-12-2(9)11-3(10)13-4/h1H2,(H4,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZAYYJWOHOQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC1=NC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021608 | |
| Record name | 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
CAS RN |
1418095-28-9 | |
| Record name | 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



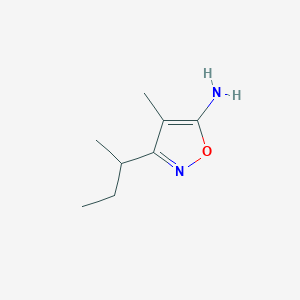

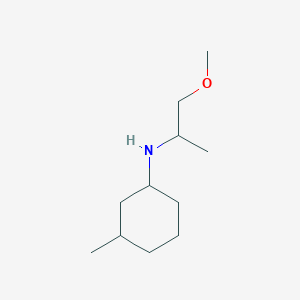
amine](/img/structure/B1462048.png)
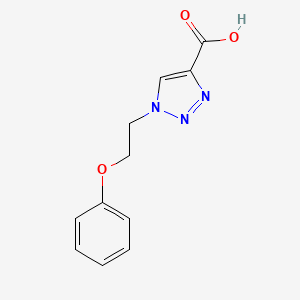


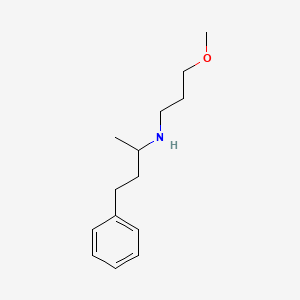
![(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1462061.png)

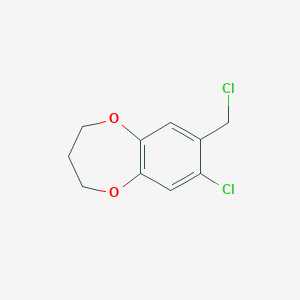
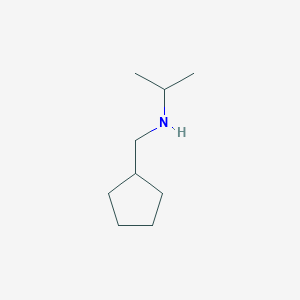
![(Prop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B1462066.png)
amine](/img/structure/B1462067.png)